5-Bromo-2-(3-chlorophenyl)-4-methylpyridine
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Overview
Description
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine typically involves the bromination of 2-(3-chlorophenyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base or catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-4-methylpyridine: Lacks the bromine substitution but shares the core structure.
5-Bromo-2-(3-chlorophenyl)pyridine: Similar structure but without the methyl group.
4-Methyl-2-(3-chlorophenyl)pyridine: Similar structure but without the bromine substitution.
Uniqueness
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is unique due to the specific combination of bromine, chlorine, and methyl substitutions on the pyridine ring.
Properties
Molecular Formula |
C12H9BrClN |
---|---|
Molecular Weight |
282.56 g/mol |
IUPAC Name |
5-bromo-2-(3-chlorophenyl)-4-methylpyridine |
InChI |
InChI=1S/C12H9BrClN/c1-8-5-12(15-7-11(8)13)9-3-2-4-10(14)6-9/h2-7H,1H3 |
InChI Key |
HXHPKDQKUUNANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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